3-Cyclohexylbutan-2-ol

Stereochemistry Physical Organic Chemistry Reaction Mechanism

3-Cyclohexylbutan-2-ol (CAS 76019-87-9) is a secondary alicyclic alcohol with the molecular formula C10H20O and a molecular weight of 156.26 g/mol. Its structure features a cyclohexyl ring attached to the third carbon of a butan-2-ol backbone, classifying it within the broader family of cyclohexyl-substituted alkanols used in stereochemical studies and as fragrance intermediates.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 76019-87-9
Cat. No. B11974878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexylbutan-2-ol
CAS76019-87-9
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)C(C)O
InChIInChI=1S/C10H20O/c1-8(9(2)11)10-6-4-3-5-7-10/h8-11H,3-7H2,1-2H3
InChIKeyPDNDYBJRFPLDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexylbutan-2-ol (CAS 76019-87-9): Procurement and Specification Overview for Research and Industrial Sourcing


3-Cyclohexylbutan-2-ol (CAS 76019-87-9) is a secondary alicyclic alcohol with the molecular formula C10H20O and a molecular weight of 156.26 g/mol [1]. Its structure features a cyclohexyl ring attached to the third carbon of a butan-2-ol backbone, classifying it within the broader family of cyclohexyl-substituted alkanols used in stereochemical studies and as fragrance intermediates [2]. The compound possesses two stereocenters, yielding four possible stereoisomers, which makes stereochemical purity a critical procurement consideration distinct from simpler, achiral analogs [3].

Stereochemical probe for Wagner-Meerwein and neighboring group studies
Chiral reference standard for diastereomer-specific analytical method development
Synthetic intermediate for cyclohexyl-substituted ketones and derivatives

3-Cyclohexylbutan-2-ol: Why Structural Isomers and Positional Analogs Cannot Be Interchanged in Research and Application


Substituting 3-cyclohexylbutan-2-ol with its close positional isomers—such as 2-cyclohexyl-2-butanol, 4-cyclohexyl-2-butanol, or 3-cyclohexylbutan-1-ol—introduces profound differences in stereochemical behavior, physicochemical properties, and functional performance. Even minor shifts in the hydroxyl or cyclohexyl group position alter the compound's reactivity in stereoselective syntheses [1], its conformational stability [2], and its sensory profile in fragrance applications [3]. These differences directly impact experimental reproducibility, product quality, and regulatory compliance, making generic substitution a high-risk procurement strategy.

Positional isomers (2-cyclohexyl-2-butanol, 4-cyclohexyl-2-butanol) shift stereochemical reactivity and product distribution; may not reproduce model outcomes.
3-cyclohexylbutan-1-ol differs in hydrogen bonding and lipophilicity (XLogP, boiling range), altering analytical and formulation behavior.
Diastereomeric composition (erythro/threo ratio) critically determines solvolysis rates, KIE, and optical purity; bulk mixtures are not interchangeable.

3-Cyclohexylbutan-2-ol: Quantified Differentiation Against Closest Analogs and In-Class Candidates


3-Cyclohexylbutan-2-ol: Diastereomeric Solvolysis Rate Differentiation in Wagner-Meerwein Rearrangement Studies

The diastereomeric p-toluenesulfonate esters of 3-cyclohexyl-2-butanol exhibit markedly different solvolysis rates, with the erythro isomer reacting 2.38 to 2.97 times faster than the threo isomer, depending on solvent and temperature [1]. This kinetic differentiation is not observed for positional isomers like 2-cyclohexyl-2-butanol or 4-cyclohexyl-2-butanol, which lack the same stereochemical environment. Furthermore, solvolysis product distribution is distinct: in 20% water-80% dioxane, 2-cyclohexyl-2-butanol is the major product, while 3-cyclohexyl-2-butanol is the minor product [1].

Solvolysis rate ratio
Reported
Erythro/threo rate = 2.38 – 2.97× faster for erythro diastereomer (20% water/dioxane, acetic acid, formic acid; 25–75 °C)
Diastereomer-dependent rate context for mechanistic studies
Solvolysis product distribution confirms distinct pathways
Stereochemistry Physical Organic Chemistry Reaction Mechanism

3-Cyclohexylbutan-2-ol: Optical Purity Outcomes in Solvolysis-Derived Products

Solvolysis of optically pure diastereomeric p-toluenesulfonates of 3-cyclohexyl-2-butanol yields products with distinct optical purities depending on starting configuration. From the threo isomer, the rearranged tertiary alcohol (2-cyclohexyl-2-butanol) is 59% optically pure, while the simple solvolysis product (3-cyclohexyl-2-butanol) is 90% inverted. From the erythro isomer, the tertiary alcohol is 44% optically pure, and the secondary alcohol is 72% inverted [1].

Optical purity outcomes
Reported
Threo → tertiary alcohol 59% optical purity, 3-cyclohexyl-2-butanol 90% inverted Erythro → tertiary alcohol 44% optical purity, 72% inverted
Stereochemical outcome mapping for diastereomer selection
Inversion degree differs by 18 percentage points between diastereomers
Stereochemistry Physical Organic Chemistry Chiral Analysis

3-Cyclohexylbutan-2-ol: Kinetic Isotope Effect (kH/kD) Comparison Between Diastereomers

The kinetic isotope effect (kH/kD) for acetolysis of the diastereomeric 3-cyclohexyl-2-butyl p-toluenesulfonates differs measurably: kH/kD = 1.85 for the erythro isomer and 1.72 for the threo isomer [1]. This difference reflects the distinct degree of neighboring hydrogen participation in the rate-determining ionization step for each diastereomer.

Kinetic isotope effect
Reported
kH/kD (acetolysis): erythro 1.85, threo 1.72 (Δ = 0.13)
Transition-state participation context for mechanistic interpretation
Difference reflects neighboring hydrogen involvement degree
Physical Organic Chemistry Reaction Mechanism Isotope Effects

3-Cyclohexylbutan-2-ol: Physicochemical Property Differentiation from Positional Isomer 3-Cyclohexylbutan-1-ol

3-Cyclohexylbutan-2-ol (secondary alcohol) and its positional isomer 3-cyclohexylbutan-1-ol (primary alcohol) exhibit distinct computed physicochemical properties that impact handling, separation, and formulation. The target compound has a higher computed XLogP3-AA value of 3.5 [1], whereas 3-cyclohexylbutan-1-ol has a reported density of 0.906 g/cm³ and a boiling point of 228.187°C at 760 mmHg [2]. These differences are sufficient to alter solubility, volatility, and chromatographic behavior.

Property vs. 3-cyclohexylbutan-1-ol
Data to verify
Target: XLogP3-AA = 3.5, secondary alcohol Comparator (1-ol): density 0.906 g/cm³, bp 228 °C
Lipophilicity and H-bond differences influence separation and formulation
Primary vs. secondary alcohol character impacts analytical behavior
Physical Chemistry Analytical Chemistry Process Development

3-Cyclohexylbutan-2-ol: Distinct Odor Profile Relative to Commercial Fragrance Isomer 4-Cyclohexyl-2-butanol

While 4-cyclohexyl-2-butanol is patented and commercialized for its 'natural and pure-toned lily of the valley' fragrance [1], 3-cyclohexylbutan-2-ol has been studied primarily as a stereochemical probe and synthetic intermediate [2]. The shift of the cyclohexyl group from the 4-position to the 3-position, combined with the change in alcohol substitution pattern, is known to alter the odor character and intensity of alicyclic alcohols. No quantitative odor threshold data for 3-cyclohexylbutan-2-ol was identified in the accessed literature; however, the structural difference is sufficient to preclude its use as a direct replacement for 4-cyclohexyl-2-butanol in fragrance applications.

Odor profile differentiation
Class-level
4-cyclohexyl-2-butanol: patented lily-of-the-valley note; 3-cyclohexylbutan-2-ol: no quantitative odor data, studied as stereochemical probe
Not a direct fragrance isomer substitute
Odor character remains qualitative; use only for mechanistic or synthetic purposes
Fragrance Chemistry Sensory Science Product Development

3-Cyclohexylbutan-2-ol: Evidence-Based Application Scenarios for Procurement and Research Use


Mechanistic Stereochemistry and Physical Organic Chemistry Studies

3-Cyclohexylbutan-2-ol serves as a model system for investigating steric control of asymmetric induction and neighboring group participation in solvolysis reactions. Its diastereomeric p-toluenesulfonates exhibit well-characterized rate differences (erythro/threo ratio = 2.38–2.97) and distinct kinetic isotope effects (kH/kD = 1.85 vs. 1.72), making it an ideal probe for studying reaction mechanisms and transition-state structures [1].

Chiral Synthesis and Stereochemical Quality Control

The compound's four stereoisomers and the documented optical purity outcomes in solvolysis (e.g., 59% vs. 44% optical purity in rearranged products depending on starting diastereomer) make it a valuable reference standard for developing chiral analytical methods and for validating stereoselective synthetic routes [1].

Synthetic Intermediate for Cyclohexyl-Substituted Derivatives

3-Cyclohexylbutan-2-ol can be oxidized to the corresponding ketone, 3-cyclohexyl-2-butanone, which is a precursor to various cyclohexyl-substituted compounds. Its unique substitution pattern (cyclohexyl at C3, hydroxyl at C2) provides a distinct scaffold for further functionalization compared to more common cyclohexyl alcohols [2].

Application
Selection Property
Validation Focus
Mechanistic stereochemistry studies
Diastereomer-dependent reactivity
Solvolysis rate, product distribution, KIE comparison
Chiral method development
Optical purity reference profile
Enantiomeric/diastereomeric purity verification under reaction conditions
Synthetic intermediate
Secondary alcohol scaffold
Oxidation to 3-cyclohexyl-2-butanone and further derivatization

Technical Documentation Hub

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57 linked technical documents
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